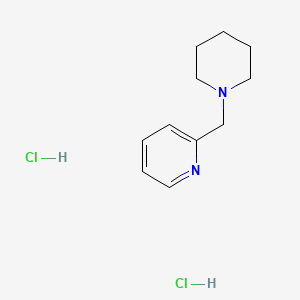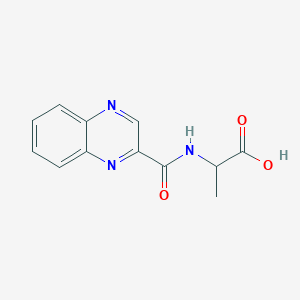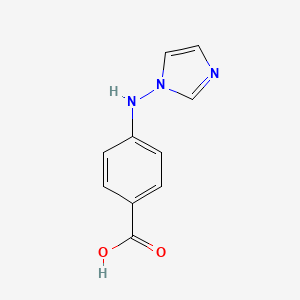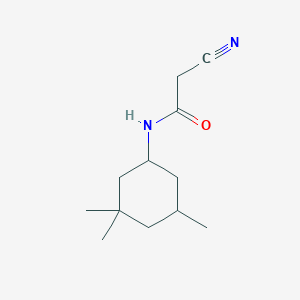
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-cis-5, 6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one belongs to the class of organic compounds known as kavalactones. These are lactones, which is structurally characterized by a benzene ring and a pyranone moiety, linked to each other to form a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton (+)-cis-5, 6-Dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one is primarily located in the cytoplasm. Outside of the human body, (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one can be found in beverages. This makes (+)-cis-5, 6-dihydro-5-hydroxy-4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticoccidial Activity
Research has indicated the antimicrobial and anticoccidial activity of compounds related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one. A study by Georgiadis (1976) demonstrated that derivatives of this compound showed significant in vitro antimicrobial activity and were more active as coccidiostats than the starting material, especially when administered to chickens against Eimeria tenella (Georgiadis, 1976).
Neuroprotective and Anti-Inflammatory Effects
Another compound isolated from Amomum tsaoko, related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one, showed significant neuroprotective effects and anti-inflammatory activity. This was evidenced in a study where these effects were observed in PC-12 cells and macrophage RAW 264.7 cells, suggesting potential applications in neuroprotection and inflammation control (Zhang, Lu, & Jiang, 2016).
Potential Applications in HIV Protease Inhibition
Research has also explored the use of 5,6-dihydro-2H-pyran derivatives as inhibitors of HIV protease. Tait et al. (1997) studied 4-hydroxy-5,6-dihydropyrones and found that derivatives of these compounds showed potent inhibitory activity against HIV protease, indicating potential applications in HIV treatment (Tait et al., 1997).
Antifungal and Termite Repellent Properties
Dihydro-5,6-dehydrokawain derivatives, closely related to 5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one, have shown notable biological activities. A study by Tawata et al. (1996) indicated strong antifungal activity against plant pathogenic fungi and effectiveness as a termite repellent (Tawata, Taira, Kobamoto, Ishihara, & Toyama, 1996).
Propiedades
Número CAS |
52247-81-1 |
|---|---|
Nombre del producto |
5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one |
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
3-hydroxy-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-12-9-13(15)18-11(14(12)16)8-7-10-5-3-2-4-6-10/h2-6,9,11,14,16H,7-8H2,1H3 |
Clave InChI |
VJCNEDVMYQCMBK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
SMILES canónico |
COC1=CC(=O)OC(C1O)CCC2=CC=CC=C2 |
melting_point |
92°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[[4,4-Dicyano-1-thiophen-2-yl-3-(2,4,6-trimethylphenyl)butylidene]amino]urea](/img/structure/B1656255.png)



![1,7-Diethyl-4-(2-methoxyphenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1656259.png)
![(4Z,8E)-N-(2-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B1656261.png)
![2-(3-Hydroxyphenyl)-4-phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1656264.png)
![4-[3-[5-[3-(3-Carboxypropanoylamino)phenoxy]-1,3-dioxoisoindol-2-yl]anilino]-4-oxobutanoic acid](/img/structure/B1656265.png)

